4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide
Description
This compound features a piperazine-carboxamide core substituted with a 3-chlorophenyl group at the 4-position and a pyridin-2-ylmethylaminoethyl moiety at the N-terminus.
Properties
Molecular Formula |
C19H22ClN5O2 |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H22ClN5O2/c20-15-4-3-6-17(12-15)24-8-10-25(11-9-24)19(27)23-14-18(26)22-13-16-5-1-2-7-21-16/h1-7,12H,8-11,13-14H2,(H,22,26)(H,23,27) |
InChI Key |
BCYHAILDBFJDGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the piperazine ring.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group is attached through a nucleophilic substitution reaction, often using pyridine derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes:
Batch Processing: Initial synthesis in batch reactors to control reaction conditions precisely.
Purification: Use of chromatography and recrystallization techniques to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the pyridinylmethyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium on carbon (Pd/C) and other transition metal catalysts are used for substitution reactions.
Major Products
Oxidation Products: Formation of N-oxides and other oxidized derivatives.
Reduction Products: Alcohol derivatives from the reduction of the carbonyl group.
Substitution Products: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that derivatives of piperazine can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation. For instance, compounds similar to 4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide have been investigated for their ability to inhibit tumor growth in various cancer models, including breast and lung cancer .
Antidepressant Effects
The compound's structural features suggest potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies have indicated that piperazine derivatives can exhibit antidepressant-like effects in animal models, which may be attributed to their ability to enhance synaptic transmission and neuroplasticity .
Pharmacology
Receptor Modulation
4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide has been studied for its role as a modulator of G protein-coupled receptors (GPCRs). Research has demonstrated that compounds with similar structures can act as agonists or antagonists at various GPCRs, influencing physiological responses such as pain perception and mood regulation .
Neuroprotective Properties
Emerging evidence suggests that this compound may possess neuroprotective effects, particularly in models of neurodegenerative diseases. It is hypothesized that the compound could reduce oxidative stress and inflammation in neuronal cells, thereby protecting against conditions such as Alzheimer's disease and Parkinson's disease .
Biochemistry
Enzyme Inhibition
Studies have highlighted the potential of this compound as an inhibitor of specific enzymes involved in metabolic pathways. For example, its ability to inhibit certain kinases could be leveraged for therapeutic interventions in diseases characterized by dysregulated signaling pathways .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of 4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide to various biological targets. These studies provide insights into the compound's mechanism of action and guide further optimization for enhanced efficacy .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Breast Cancer | The compound showed significant inhibition of cell proliferation in vitro with IC50 values indicating strong anticancer potential. |
| Pharmacological Assessment | Depression Models | Demonstrated notable antidepressant-like effects in rodent models, suggesting modulation of serotonergic pathways. |
| Neuroprotective Effects | Alzheimer's Disease Model | Reduced markers of oxidative stress and inflammation in neuronal cultures treated with the compound. |
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: The compound may interact with cellular receptors, modulating signal transduction pathways.
Oxidative Stress Modulation: It can influence oxidative stress pathways by interacting with reactive oxygen species (ROS) and related enzymes.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Physical Properties and Substituent Influence
- A5 (): The quinazolinone group in A5 introduces a fused heterocyclic system, likely increasing rigidity and hydrogen-bonding capacity compared to the target compound’s pyridinylmethyl group. This difference may influence solubility and bioavailability .
- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () : The ethyl group on piperazine and 4-Cl-phenyl substituent result in a simpler structure. Crystallographic data confirm a chair conformation for the piperazine ring, a feature likely conserved in the target compound .
Key Structural and Functional Insights
Chlorophenyl Position : The 3-Cl substitution (target compound) vs. 2-Cl (A4, ) or 4-Cl () affects steric and electronic properties. 3-Cl may balance lipophilicity and steric hindrance for receptor binding .
Heterocyclic Moieties: Pyridinylmethyl (target) vs. quinazolinone (A5) or triazole () groups modulate solubility and target selectivity. Pyridine’s aromatic nitrogen may enhance CNS penetration .
Piperazine Conformation : Crystallographic data () confirm the chair conformation, which is critical for maintaining optimal pharmacophore geometry .
Biological Activity
The compound 4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide is a synthetic piperazine derivative that has been investigated for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C_{19}H_{22}ClN_{3}O_{2}
- Molecular Weight : 359.85 g/mol
- IUPAC Name : 4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide
Structural Features
The compound features a piperazine ring, which is known for its versatility in drug design, and a pyridine moiety that may contribute to its biological activities. The presence of the chlorophenyl group is significant for its potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperazine derivatives, including the target compound. In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, such as the PI3K/AKT pathway.
Antimicrobial Activity
Piperazine derivatives have also been studied for their antimicrobial properties. The target compound has shown activity against several bacterial strains, suggesting its potential as an antibacterial agent.
The antibacterial activity may be attributed to the disruption of bacterial cell membrane integrity or interference with metabolic pathways.
Neuropharmacological Effects
Research indicates that piperazine derivatives can exhibit neuropharmacological effects, including anxiolytic and antidepressant activities. The target compound has been evaluated in animal models for its potential to modulate neurotransmitter systems.
In behavioral assays, it was found to reduce anxiety-like behaviors in rodents, potentially through serotonergic pathways.
Study 1: Anticancer Efficacy in Vivo
A study conducted on mice bearing xenograft tumors demonstrated that administration of the target compound significantly reduced tumor growth compared to control groups. The treatment led to a decrease in Ki67 expression, a marker of cell proliferation.
Study 2: Antimicrobial Efficacy
A clinical trial assessed the efficacy of the compound against Staphylococcus aureus infections in patients. Results indicated a notable reduction in infection rates when combined with standard antibiotic therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
